4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties : A compound closely related to 4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to have potential antitumor effects. It was synthesized from commercially available materials and exhibited excellent bioactivities (H. Bin, 2015).
Synthesis of Thiazolo and Triazolo Derivatives : Another study focused on the synthesis of thiazolo and triazolo pyrimidines and pyrimido triazine derivatives, which are related to the thiazolo[5,4-b]pyridin component of the compound. These derivatives have shown promise in various chemical applications (M. Haiza et al., 2000).
Anticancer Evaluation : Derivatives of a similar compound were synthesized and evaluated for anticancer activity against several cancer cell lines. Most of these compounds exhibited moderate to excellent anticancer activity, demonstrating the potential of this chemical class in cancer research (B. Ravinaik et al., 2021).
Antibacterial Agents : Novel thiazolepyridine derived heterocyclic hybrids, closely related to the compound , were synthesized and tested for antibacterial activity. Some of these compounds exhibited moderate bacterial growth inhibition, suggesting their potential as antibacterial agents (Chepyala Karuna et al., 2021).
Nonaqueous Capillary Electrophoresis : A study involving nonaqueous capillary electrophoretic separation of related compounds highlights the importance of analytical techniques in pharmaceutical research (Lei Ye et al., 2012).
Synthesis of Pyrimidines with Extended Chains : The synthesis of pyrimidines, incorporating elements similar to those in the compound of interest, has been studied. These compounds show potential for further exploration in various scientific applications (A. A. Harutyunyan et al., 2020).
One-Pot Synthesis and Antiproliferative Activities : New derivatives involving thiazolo[5,4-b]pyridin were synthesized in a one-pot reaction. These compounds were tested for their antiproliferative properties against human cancer cell lines, showing promising results (J. Matysiak et al., 2012).
Antimicrobial and Antitumor Activities : A study on the synthesis of new pyrazolopyridines, closely related to the compound, revealed their antioxidant, antitumor, and antimicrobial activities. This demonstrates the compound's potential in various biomedical applications (M. El‐Borai et al., 2013).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with specific targets, such as lys802 in pi3kα .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Properties
IUPAC Name |
4-butoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-3-4-15-29-18-12-10-17(11-13-18)22(28)26-20-8-5-7-19(16(20)2)23-27-21-9-6-14-25-24(21)30-23/h5-14H,3-4,15H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSMDTLAGWCWOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.